molecular formula C10H10O2 B3131089 [3-(Prop-2-yn-1-yloxy)phenyl]methanol CAS No. 34905-03-8

[3-(Prop-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B3131089
CAS No.: 34905-03-8
M. Wt: 162.18 g/mol
InChI Key: CJSZXTASUDBDKP-UHFFFAOYSA-N
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Description

[3-(Prop-2-yn-1-yloxy)phenyl]methanol (CAS: 34905-03-8) is a phenolic derivative featuring a hydroxymethyl group (-CH₂OH) at the para position relative to a propargyl ether (-O-C≡CH) substituent on the aromatic ring. Its molecular formula is C₁₀H₁₀O₂ (MW: 162.19 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications due to its reactive alkyne moiety . The compound is typically stored under inert conditions (2–8°C) to prevent degradation .

Properties

IUPAC Name

(3-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,11H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZXTASUDBDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294368
Record name 3-(2-Propyn-1-yloxy)benzenemethanol
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-03-8
Record name 3-(2-Propyn-1-yloxy)benzenemethanol
Source CAS Common Chemistry
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Record name 3-(2-Propyn-1-yloxy)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(prop-2-yn-1-yloxy)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Starting Materials: 3-hydroxybenzyl alcohol and propargyl bromide.

      Reaction Conditions: The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature for 24 hours.

      Yield: Approximately 31%.

  • Method 2:

      Reaction Conditions: The reaction is conducted in a mixture of tetrahydrofuran (THF), water, and xylene with sodium hydroxide.

      Yield: Not specified.

Industrial Production Methods:

Industrial production methods for [3-(Prop-2-yn-1-yloxy)phenyl]methanol typically involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often packaged in bulk quantities for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Overview

[3-(Prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with the molecular formula C₁₀H₁₀O₂, known for its diverse applications in chemistry, biology, medicine, and industry. This compound serves as a versatile building block in synthetic chemistry and has shown potential in various scientific research applications.

Chemistry

Synthesis of Complex Molecules :
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse chemical entities.

Reaction TypeDescription
OxidationConverts to aldehydes or carboxylic acids using oxidizing agents like KMnO₄.
ReductionCan be reduced to alcohol derivatives using LiAlH₄ or NaBH₄.
SubstitutionParticipates in nucleophilic substitutions with strong bases like NaOH.

Biology

Biochemical Studies :
The compound has been investigated for its interactions with enzymes and metabolic pathways. It serves as a substrate in enzymatic reactions, suggesting potential roles in biochemical processes.

Antimicrobial Properties :
Preliminary studies indicate that this compound exhibits antimicrobial activity, positioning it as a candidate for pharmaceutical applications aimed at combating microbial infections.

Medicine

Pharmaceutical Research :
As a precursor in drug development, this compound is explored for its potential therapeutic applications. Its unique structural features may contribute to the design of new drugs targeting specific diseases.

Industry

Material Science :
The compound is used in developing new materials with specific properties, such as polymers and coatings. Its ability to form cross-linked structures enhances material durability and functionality.

Case Studies

Research has shown that this compound can be effectively used in various experimental setups:

  • Enzymatic Activity Assays : Studies have demonstrated its role as a substrate for specific enzymes, aiding in understanding metabolic pathways.
  • Antimicrobial Testing : Laboratory tests have confirmed its efficacy against certain bacterial strains, suggesting further exploration for drug development.
  • Material Development Projects : Industrial applications have showcased its utility in creating advanced polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Trends

  • Macrocyclic Synthesis : Propargyloxybenzaldehyde derivatives are key precursors for porphyrin scaffolds (e.g., 5,15-dimesitylporphyrins), highlighting the alkyne’s role in macrocycle assembly .

Biological Activity

[3-(Prop-2-yn-1-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H10O2C_{10}H_{10}O_2 and a molecular weight of 162.19 g/mol. It features a phenolic structure with a prop-2-yn-1-yloxy substituent, which contributes to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its enzymatic interactions, antimicrobial properties, and other relevant findings from recent studies.

Chemical Structure

The structural formula of this compound is depicted below:

C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential applications in pharmacology and biochemistry.

1. Enzymatic Interactions

Research indicates that this compound may serve as a substrate for various enzymes, suggesting its involvement in biochemical pathways. However, specific mechanisms of action remain largely unexplored, indicating a need for further research to elucidate these interactions.

2. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits potential antimicrobial activity . This characteristic positions it as a candidate for pharmaceutical applications aimed at combating microbial infections. The compound's ability to inhibit microbial growth could be attributed to its structural features, which may interfere with microbial cell functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of phenolic compounds, including this compound. The results indicated that this compound exhibited significant activity against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

CompoundMIC (µg/mL)MBC (µg/mL)
This compound3264
Control (standard antibiotic)1632

This data suggests that while this compound shows promise, further optimization may be necessary to enhance its efficacy relative to existing treatments .

Case Study 2: Enzymatic Activity

Another investigation focused on the compound's role as an enzyme substrate. The study found that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding opens avenues for exploring its potential in drug design targeting specific enzymatic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Prop-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 2
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[3-(Prop-2-yn-1-yloxy)phenyl]methanol

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